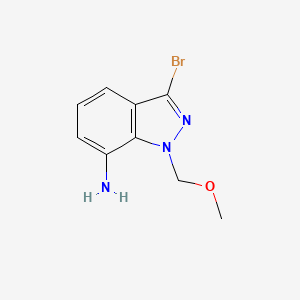

3-Bromo-1-(methoxymethyl)indazol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

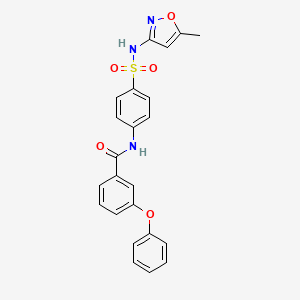

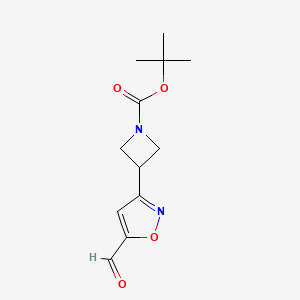

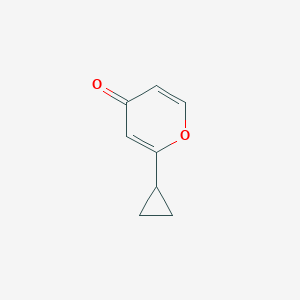

“3-Bromo-1-(methoxymethyl)indazol-7-amine” is a chemical compound with the CAS Number: 2375269-85-3 . It has a molecular weight of 256.1 and its IUPAC name is the same as its common name . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H10BrN3O/c1-14-5-13-8-6 (9 (10)12-13)3-2-4-7 (8)11/h2-4H,5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 256.1 . and is typically stored at 4 degrees Celsius .Scientific Research Applications

Efficient Synthesis Methods

3-Bromo-1-(methoxymethyl)indazol-7-amine, as a derivative of indazole, has been a subject of interest in the field of organic chemistry, particularly in the synthesis of N-heterocycles. Research has demonstrated efficient methods for synthesizing various indazole derivatives, including the use of Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions. This method allows for the synthesis of 3-aryl-1H-indazol-5-amine derivatives from 3-bromo-indazol-5-amine with arylboronic acids, showcasing good to excellent yields under optimized conditions (Wang et al., 2015).

Applications in Domino Transformations

The compound has potential applications in domino transformations, where 2-bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions triggered by secondary amines. This process yields 2-amino-1-trifluoromethyl indenols in good yields, showcasing the versatility of bromo-indazole derivatives in synthesizing complex molecules (Rulev et al., 2007).

Advancements in Cyclization Techniques

Significant advancements in cyclization techniques have been made, using bromo-indazole derivatives for the synthesis of N-heterocycles. For instance, palladium-catalyzed cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines leads to 3-substituted 1-aryl-1H-pyrazoles. This method opens up avenues for synthesizing indazole derivatives efficiently, further contributing to the synthetic utility of compounds like this compound (Lee & Cho, 2012).

Novel Derivative Synthesis

Research into the regioselective protection and subsequent amine coupling reactions of indazoles has led to the development of novel derivatives. These processes have been applied to protected 5-bromoindazoles, facilitating Buchwald reactions with a range of amines to generate new indazole derivatives. Such methodologies underscore the compound's potential in creating biologically active molecules (Slade et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-1-(methoxymethyl)indazol-7-amine It is known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Indazole derivatives, including this compound, are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that indazole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

The molecular and cellular effects of This compound It is known that indazole derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

properties

IUPAC Name |

3-bromo-1-(methoxymethyl)indazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAQHQAJJHMKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=C(C=CC=C2N)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2630977.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630985.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2630986.png)

![Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2630994.png)